molecular formula C13H18ClNO2 B6283330 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2309474-08-4

2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

Cat. No. B6283330
CAS RN: 2309474-08-4
M. Wt: 255.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . It has an empirical formula of C13H18ClNO2 and a molecular weight of 255.74 .


Molecular Structure Analysis

The molecular structure of “this compound” comprises a six-membered piperidine ring attached to a phenyl group and an acetic acid group . The piperidine ring includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

The compound is available in the form of powder and chunks . It has a quality level of 100 and an assay of ≥95% . The functional group of the compound is carboxylic acid . It should be stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is not entirely clear. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, it has been suggested that it may act as an agonist of certain receptors in the body, which may be responsible for its effects on the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to act as an agonist of certain receptors in the body. In addition, it has been shown to have an effect on the activity of certain hormones, such as cortisol and testosterone, as well as on the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it has a relatively low toxicity, making it relatively safe to use in laboratory experiments. However, one of the main limitations of this compound is that it is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

There are a variety of potential future directions for the use of 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride in scientific research. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its mechanism of action. In addition, further research could be conducted to explore the effects of this compound on various environmental factors, such as temperature, pH, and light. Finally, further research could be conducted to explore the effects of this compound on various drugs, as well as its potential use in drug development.

Synthesis Methods

The synthesis method of 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride involves the use of a four-step process. First, a piperidine-4-carboxylic acid is reacted with phenyl isocyanate to form an intermediate compound. Secondly, the intermediate compound is reacted with a base to form an amide. Thirdly, the amide is reacted with hydrochloric acid to form the final product, this compound. The entire synthesis process is relatively simple and can be completed in a relatively short amount of time.

Scientific Research Applications

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride has a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of a variety of compounds, as well as to study the mechanisms of action of these compounds. In addition, it has been used to study the effects of various environmental factors on the activity of enzymes, as well as to study the effects of various drugs on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride involves the reaction of phenylacetic acid with piperidine followed by further chemical modifications.", "Starting Materials": [ "Phenylacetic acid", "Piperidine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Phenylacetic acid is reacted with piperidine in the presence of hydrochloric acid to form 2-phenyl-2-(piperidin-4-yl)acetic acid.", "The resulting product is then purified using sodium hydroxide and sodium bicarbonate to remove any impurities.", "The purified product is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.", "The final product, 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride, is obtained by recrystallization from a mixture of ethyl acetate, methanol, and diethyl ether." ] }

CAS RN

2309474-08-4

Molecular Formula

C13H18ClNO2

Molecular Weight

255.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.